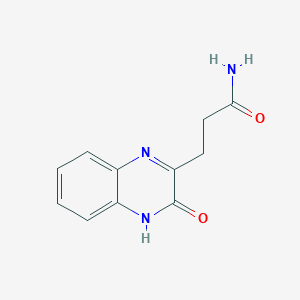
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a quinoxaline derivative with a molecular formula of C11H12N2O2. This compound is part of a broader class of quinoxaline derivatives known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the condensation of 3,4-dihydroquinoxalin-2-one with a suitable propanamide derivative. The reaction is often carried out under mild conditions, using catalysts such as acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propionic acid
- 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide .
Uniqueness
What sets 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)6-5-9-11(16)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2,(H2,12,15)(H,14,16) |
Clé InChI |
GOEQNRUPEDVSGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















